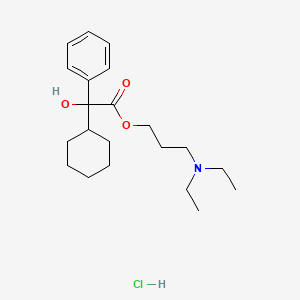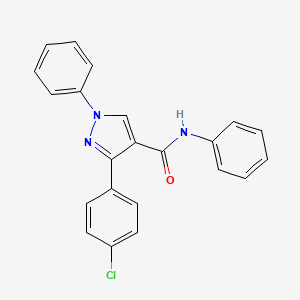
3-(diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride, commonly known as DHMA, is a novel psychoactive substance that has recently gained attention in the scientific community due to its potential applications in research. DHMA is a synthetic compound that belongs to the class of phenethylamines, which are known for their stimulant properties.
Mécanisme D'action
DHMA acts as a releasing agent for monoamine neurotransmitters by binding to and inhibiting the reuptake transporters of dopamine, norepinephrine, and serotonin. This leads to an increase in the extracellular concentration of these neurotransmitters, resulting in the stimulation of the central nervous system.
Biochemical and Physiological Effects:
DHMA has been found to increase heart rate, blood pressure, body temperature, and respiratory rate in animal studies. It has also been shown to have anxiogenic effects, which may be due to its stimulant properties. DHMA has been found to have a longer duration of action compared to other phenethylamines, which may be due to its slower metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
DHMA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. DHMA has also been found to have a longer duration of action compared to other phenethylamines, which may be beneficial for certain experiments. However, DHMA has several limitations that should be considered. It has been found to have a narrow therapeutic window, meaning that the dose required for a desired effect is close to the dose that can cause adverse effects. DHMA has also been found to have a high potential for abuse, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on DHMA. One area of interest is its potential as a treatment for neuropsychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). DHMA has been found to increase the release of monoamine neurotransmitters, which are known to be dysregulated in these disorders. Another area of interest is its potential as a tool for studying the role of monoamine neurotransmitters in the brain. DHMA can be used to selectively stimulate the release of dopamine, norepinephrine, or serotonin, allowing researchers to study the effects of these neurotransmitters on behavior and cognition. Overall, DHMA has the potential to be a valuable tool for research in neuroscience and pharmacology.
Méthodes De Synthèse
DHMA is synthesized by the reaction of 3-(diethylamino)propyl chloride with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 4-hydroxyphenylacetic acid in the presence of hydrochloric acid to yield DHMA hydrochloride.
Applications De Recherche Scientifique
DHMA has been used in various scientific studies due to its potential applications in neuroscience and pharmacology. It has been shown to have stimulant properties similar to other phenethylamines such as amphetamines and cathinones. DHMA has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and cognitive function.
Propriétés
IUPAC Name |
3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3.ClH/c1-3-22(4-2)16-11-17-25-20(23)21(24,18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5,7-8,12-13,19,24H,3-4,6,9-11,14-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFCMRHFSNPUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4883679.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4883687.png)
![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)

![2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4883709.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4883736.png)
![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)



![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)
